molecular formula C46H70O4 B1675252 Lovaza CAS No. 861006-80-6

Lovaza

Cat. No. B1675252
M. Wt: 687 g/mol
InChI Key: DTMGIJFHGGCSLO-FIAQIACWSA-N
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Description

Lovaza is a combination of ethyl esters of omega-3 fatty acids, principally eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It is indicated as an adjunct to diet to reduce triglyceride (TG) levels in adult patients with severe (≥500 mg/dL) hypertriglyceridemia .

  • EPA ethyl ester: The empirical formula is C22H34O2, and the molecular weight is 330.51 .
  • DHA ethyl ester: The empirical formula is C24H36O2, and the molecular weight is 356.55 .

Scientific Research Applications

1. Impact on Glucose Homeostasis and Type 2 Diabetes

Lovaza, an omega-3 fatty acid prescription drug, has been studied for its impact on glucose homeostasis and the progression to type 2 diabetes. In a study involving mice, Lovaza did not lead to reduced insulin resistance or improved glucose intolerance, unlike its counterpart Vascepa. However, it's crucial to consider these effects in the context of human studies for comprehensive understanding (Al Rijjal et al., 2021).

2. Effect on Lupus and Lifespan Extension

Lovaza has shown promising results in extending the lifespan and attenuating kidney disease in lupus-prone mice. Notably, a specific dosage of Lovaza extended both the median and maximal lifespan significantly more than standard fish oil, suggesting its potential benefits in managing lupus symptoms and improving longevity (Halade et al., 2013).

3. Role in Breast Cancer Prevention

Research has explored the combination of Lovaza with Raloxifene in reducing biomarkers of breast cancer risk in women. Lovaza, when used in conjunction with Raloxifene, was well tolerated and showed promising results in altering biomarkers related to cancer risk. This suggests a potential role in breast cancer chemoprevention trials (Signori et al., 2012).

4. Lovaza in Cardiovascular Disease

In patients with coronary artery disease, Lovaza supplementation was shown to improve physical function, increase exercise, and reduce joint replacement. These findings highlight the potential of Lovaza as an adjunct therapy in managing musculoskeletal symptoms in patients with coronary artery disease (Alfaddagh et al., 2018).

5. Lovaza and Metabolic Effects

Lovaza has been implicated in metabolic processes, with studies suggesting its role in preventing and reversing steatosis, a condition often associated with fatty liver disease. A metabolite of Lovaza, CMPF, was found to increase lipid metabolism, improve insulin sensitivity, and ameliorate steatosis in mice models, indicating potential therapeutic applications for metabolic disorders (Prentice et al., 2017).

Safety And Hazards

Lovaza is generally well-tolerated, but it may cause some side effects. The most common adverse reactions (incidence >3% and greater than placebo) were eructation, dyspepsia, and taste perversion . Lovaza may also increase levels of low-density lipoprotein (LDL), so LDL levels should be monitored periodically during therapy . Patients with known hypersensitivity to fish and/or shellfish should use Lovaza with caution .

Future Directions

While Lovaza is currently approved for reducing blood levels of triglycerides, there are ongoing studies exploring its potential benefits in other areas. For example, a clinical trial is investigating the effects of Lovaza on blood and tissue risk biomarkers for breast cancer .

  • A paper titled “Titrating lovaza from 4 to 8 to 12 grams/day in patients with primary hypertriglyceridemia who had triglyceride levels >500 mg/dl despite conventional triglyceride lowering therapy” discusses the efficacy of Lovaza in reducing triglyceride levels .
  • Another paper titled “A Comparative Overview of Prescription Omega-3 Fatty Acid Products” provides an overview of the pharmacology, efficacy, and safety of prescription omega-3 fatty acid products, including Lovaza .

properties

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGIJFHGGCSLO-FIAQIACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lovaza

CAS RN

861006-80-6
Record name Lovaza
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,060
Citations
MA Lopez-Toledano, T Thorsteinsson, A Daak… - Clinical …, 2017 - Elsevier
… last of EPA + DHA total lipids compared with Lovaza. When adjusted for baseline, SC401 had … Lovaza for EPA + DHA total lipids. The T max was also substantially longer with Lovaza (~…
Number of citations: 24 www.sciencedirect.com
RR Koski - Pharmacy and Therapeutics, 2008 - ncbi.nlm.nih.gov
… of EPA and DHA, they are less potent than Lovaza; an average of 12 to 20 capsules is equal to four capsules of Lovaza. Taking more capsules has the potential to increase caloric …
Number of citations: 53 www.ncbi.nlm.nih.gov
CJ Glueck, N Khan, M Riaz… - Lipids in health …, 2012 - lipidworld.biomedcentral.com
… which indicates that systematic stepwise increments of Lovaza to 8 or 12 g per day … Lovaza 4 g/day. We hypothesized, based on our clinical experience [6–8], that increasing Lovaza to 8 …
Number of citations: 17 lipidworld.biomedcentral.com
GV Halade, PJ Williams, JM Veigas… - Experimental …, 2013 - journals.sagepub.com
… 4% Lovaza® was also shown to reduce the expression of inflammatory cytokines, … % Lovaza® compared to placebo. These data indicate that 1% Lovaza® is beneficial, but 4% Lovaza® …
Number of citations: 30 journals.sagepub.com
M Lopez-Toledano, T Thorsteinsson… - Journal of Clinical …, 2017 - lipidjournal.com
… and 178% higher AUC0-24 h than Lovaza® for EPA+ DHA total lipids. The time to maximum concentration was also substantially longer with Lovaza®(∼ 10 h) than with SC401 (∼ 6 h). …
Number of citations: 2 www.lipidjournal.com
MH Davidson, J Johnson, MW Rooney, ML Kyle… - Journal of clinical …, 2012 - Elsevier
BACKGROUND: Omega-3 (OM-3) fatty acid products are indicated for the treatment of severe hypertriglyceridemia; however, the omega-3-acid ethyl ester (OM-3 EE) formulations …
Number of citations: 214 www.sciencedirect.com
N Sandhu, SE Schetter, J Liao, TJ Hartman, JP Richie… - Cancer Research, 2015 - AACR
… n-3FA levels in the groups receiving Lovaza. Toxicity was minimal with vasomotor symptoms … healthy postmenopausal women the combination of Lovaza and Raloxifene at less than the …
Number of citations: 0 aacrjournals.org
SR Spindler, PL Mote, JM Flegal - Age, 2014 - Springer
… , Lovaza and krill oil non-significantly shortened median life span by 9.8 and 4.7 %, respectively. Lovaza increased the number of enlarged seminal vesicles (7.1-fold). Lovaza and krill …
Number of citations: 24 link.springer.com
LS Cohen - researchgate.net
… ACKNOWLEDGEMENTS: This work was supported by GlaxoSmithKline who provided Lovaza capsules for study use and financial support of an investigator initiated trial. We would like …
Number of citations: 0 www.researchgate.net
A Alfaddagh, TK Elajami, M Saleh, M Elajami… - Journal of clinical …, 2018 - Elsevier
… -3 ethyl esters (Lovaza) 4 capsules daily or no Lovaza (termed … Subjects in the Lovaza group received 3.36ág of Lovaza … Study subjects returned unused Lovaza capsules at each visit …
Number of citations: 18 www.sciencedirect.com

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